N-Ethyl-N'-tridecylthiourea

Description

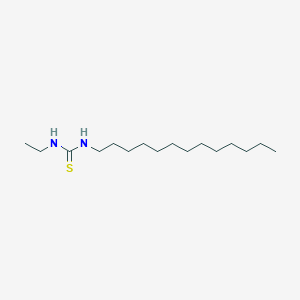

N-Ethyl-N'-tridecylthiourea is a thiourea derivative characterized by an ethyl group attached to one nitrogen atom and a tridecyl (13-carbon) alkyl chain on the adjacent nitrogen. Thioureas, in general, are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur. This structural modification significantly alters their chemical reactivity, solubility, and biological activity. The long hydrophobic tridecyl chain in this compound likely enhances its lipophilicity, making it suitable for applications requiring membrane permeability or surfactant-like behavior.

Properties

CAS No. |

62552-50-5 |

|---|---|

Molecular Formula |

C16H34N2S |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

1-ethyl-3-tridecylthiourea |

InChI |

InChI=1S/C16H34N2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(19)17-4-2/h3-15H2,1-2H3,(H2,17,18,19) |

InChI Key |

MBQRNTGASGBAQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCNC(=S)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-N’-tridecylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of N-ethylamine with tridecyl isothiocyanate under mild conditions. The reaction typically proceeds at room temperature and does not require any special catalysts .

Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N’-tridecylthiourea can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of water as a solvent in these reactions is preferred due to its eco-friendly nature and ease of product isolation .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N’-tridecylthiourea undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

Substitution: N-Ethyl-N’-tridecylthiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thioureas

Scientific Research Applications

N-Ethyl-N’-tridecylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N’-tridecylthiourea involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the thiourea group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interfere with the function of proteins by forming hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea Derivatives

N-Ethyl-N’-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazol[4,3-a]azepin-3-yl)phenyl]thiourea

- Structure : Features a fused triazole-azepine aromatic system and a phenyl group, contrasting with the linear alkyl chain in N-Ethyl-N'-tridecylthiourea.

- Reactivity : Demonstrates regioselective cyclization with α-bromoketones, influenced by electronic and steric effects of the aromatic substituents .

- Applications : Used in synthesizing heterocyclic compounds for pharmaceutical research, whereas this compound’s long alkyl chain may favor industrial or surfactant applications.

Urea Derivatives (Non-Sulfur Analogs)

Compound A and B (α2C-AR Agonists)

- Structure : Urea derivatives with imidazole and benzoxazine moieties. Lack sulfur but share the N-ethyl substitution.

- Biological Activity : Selective for α2C-adrenergic receptors but exhibit poor brain penetration due to polar functional groups .

- Contrast : The sulfur in thiourea derivatives like this compound may enhance metal-binding capacity or alter receptor interaction compared to ureas.

Functional Group and Application Comparison

Key Research Findings

- Regioselectivity in Thiourea Reactions : Quantum-chemical calculations on N-ethyl-substituted thioureas (e.g., triazol-azepine derivatives) reveal that tautomerization and electronic effects dictate reaction pathways, a factor critical for designing derivatives like this compound .

- Environmental and Safety Profiles : Quaternary ammonium compounds (e.g., octadecen-1-aminium derivatives) face stringent EPA regulations due to persistence and toxicity, suggesting that this compound may require similar scrutiny if used industrially .

- Biological Selectivity: Urea-based α2C-AR agonists (Compound A/B) highlight how minor structural changes (e.g., sulfur substitution) can drastically alter pharmacokinetics and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.